molecular formula C22H20O2S B12591279 Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester CAS No. 638199-65-2

Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester

Katalognummer: B12591279
CAS-Nummer: 638199-65-2
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: WEVPKJROUMVIRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is a complex organic compound with a unique structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a 4,5-dimethyl[1,1’-biphenyl]-2-ylthio group

Vorbereitungsmethoden

The synthesis of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester typically involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that may interact with biological molecules, leading to antimicrobial or anti-inflammatory effects . The exact molecular pathways involved would depend on the specific biological context and the nature of the target organisms or cells.

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester can be compared with other similar compounds:

The uniqueness of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester lies in its combination of a thioether group and a biphenyl substituent, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

638199-65-2

Molekularformel

C22H20O2S

Molekulargewicht

348.5 g/mol

IUPAC-Name

methyl 4-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate

InChI

InChI=1S/C22H20O2S/c1-15-13-20(17-7-5-4-6-8-17)21(14-16(15)2)25-19-11-9-18(10-12-19)22(23)24-3/h4-14H,1-3H3

InChI-Schlüssel

WEVPKJROUMVIRF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.